Cas no 2657-20-7 (Methanone,phenyl(5,6,7,8-tetrahydro-2-naphthalenyl)-)

Methanone,phenyl(5,6,7,8-tetrahydro-2-naphthalenyl)- structure
2657-20-7 structure
Product Name:Methanone,phenyl(5,6,7,8-tetrahydro-2-naphthalenyl)-
Numero CAS:2657-20-7
MF:C17H16O
MW:236.308344841003
CID:268300
PubChem ID:221237
Update Time:2025-04-19

Methanone,phenyl(5,6,7,8-tetrahydro-2-naphthalenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone,phenyl(5,6,7,8-tetrahydro-2-naphthalenyl)-
    • Phenyl 5,6,7,8-tetrahydro-2-naphthyl ketone
    • 2-Benzoyl-naphthalin-tetrahydrid-(5.6.7.8)
    • Phenyl-(5,6,7,8-tetrahydro-[2]naphthyl)-keton
    • phenyl-(5,6,7,8-tetrahydro-[2]naphthyl)-ketone
    • phenyl(5,6,7,8-tetrahydro-2-naphthalenyl)-methanone
    • Phenyl(5,6,7,8-tetrahydronaphthalen-2-yl) ketone
    • phenyl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
    • Phenyl-2-tetrahydronaphthylketon
    • Phenyl-5,6,7,8-tetrahydro-2-naphthylketon
    • Phenyl(5,6,7,8-tetrahydro-2-naphthalenyl)methanone #
    • Ketone, phenyl 5,6,7,8-tetrahydro-2-naphthyl
    • NSC5539
    • Phenyl 5,7,8-tetrahydro-2-naphthyl ketone
    • AKOS006035017
    • Methanone, phenyl(5,6,7,8-tetrahydro-2-naphthalenyl)-
    • 2657-20-7
    • DTXSID50949415
    • AVYSSCRQUSIAJT-UHFFFAOYSA-N
    • Methanone,6,7,8-tetrahydro-2-naphthalenyl)-
    • SCHEMBL6448838
    • Ketone,6,7,8-tetrahydro-2-naphthyl
    • NSC-5539
    • Inchi: 1S/C17H16O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-3,7-8,10-12H,4-6,9H2
    • Chiave InChI: AVYSSCRQUSIAJT-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)C1C=CC2=C(C=1)CCCC2

Proprietà calcolate

  • Massa esatta: 236.12018
  • Massa monoisotopica: 236.120115130g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • PSA: 17.07
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.